

melting point of 2-Bromo-N-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-N-phenylacetamide**

Cat. No.: **B1210500**

[Get Quote](#)

An In-depth Technical Guide on **2-Bromo-N-phenylacetamide**: Properties, Synthesis, and Biological Context

Introduction

2-Bromo-N-phenylacetamide, also known as α -bromoacetanilide, is an organic compound with the chemical formula C_8H_8BrNO . It belongs to the class of acetamides and serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its melting point, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in the field of drug development.

Physicochemical Properties

The melting point of a compound is a critical physical property that provides insights into its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Melting Point Data

The experimentally determined melting point of **2-Bromo-N-phenylacetamide** varies slightly across different sources. These variations can be attributed to the purity of the sample and the specific experimental conditions used for determination. A summary of reported melting points is presented in the table below.

Melting Point (°C)	Source
131-135	Benchchem[1]
133.0 to 137.0	Tokyo Chemical Industry (TCI)[2]
132	ChemicalBook (Solvent: ethanol/water)[3][4]
135	TCI (reference value)[2]

Experimental Protocols

Accurate determination of the melting point and successful synthesis are fundamental for the use of **2-Bromo-N-phenylacetamide** in research and development.

Synthesis of 2-Bromo-N-phenylacetamide

A common method for the synthesis of **2-Bromo-N-phenylacetamide** involves the N-acylation of aniline with bromoacetyl bromide.

Materials:

- Aniline
- Bromoacetyl bromide
- Triethylamine (TEA)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

Procedure:

- A solution of aniline (0.016 mol) in 40 mL of dichloromethane is cooled in an ice bath.[1]

- One equivalent of bromoacetyl bromide in 3 mL of dichloromethane is added dropwise to the cooled aniline solution.[1]
- Following this, 0.019 mol of triethylamine (TEA) is added.[1]
- The reaction mixture is allowed to warm to room temperature over a period of 3 hours, during which a precipitate will form.[1]
- The mixture is then concentrated, and the residue is taken up in ethyl acetate.[1]
- The ethyl acetate solution is washed three times with water.[1]
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.[1]
- The crude product is purified by crystallization from ethyl acetate to yield **2-bromo-N-phenylacetamide**.[1]

Melting Point Determination

The melting point of the synthesized **2-Bromo-N-phenylacetamide** can be determined using a standard capillary method with a melting point apparatus.

Materials:

- Purified **2-Bromo-N-phenylacetamide**
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

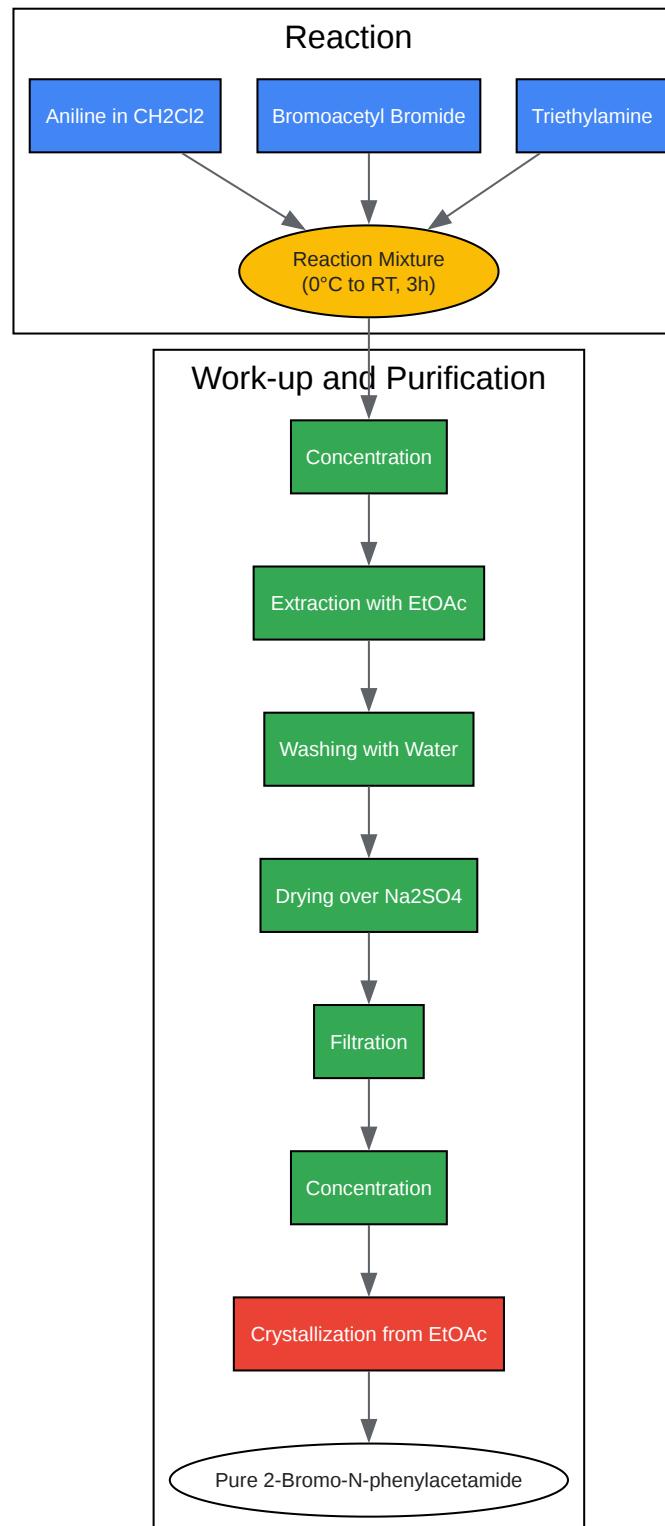
Procedure:

- A small amount of the dry, powdered **2-Bromo-N-phenylacetamide** is introduced into a capillary tube to a height of 2-3 mm.[5]
- The capillary tube is placed in the heating block of the melting point apparatus.[5]
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6]

- The heating rate is then reduced to about 2°C per minute to allow for accurate observation.
- The temperature at which the first liquid appears is recorded as the beginning of the melting range.[6]
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]
- For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Applications in Drug Development

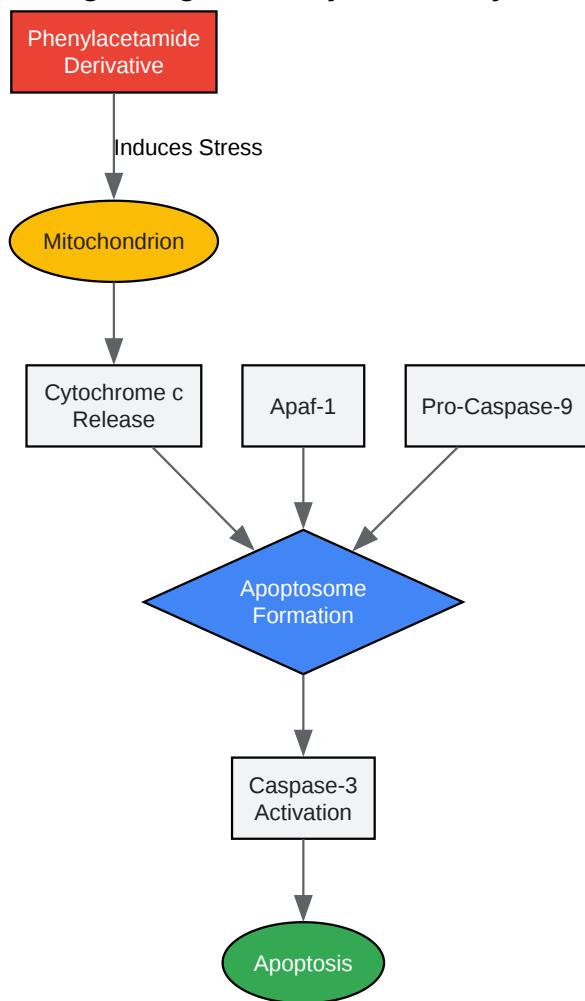
N-phenylacetamide derivatives are recognized for their diverse pharmacological and biological activities, making them important scaffolds in drug discovery. These activities include antibacterial, anticonvulsant, and anti-cancer properties.


The N-phenylacetamide core structure is found in several approved drugs. For instance, derivatives have been synthesized and evaluated for their antibacterial activities against various strains, showing moderate to high efficacy.[7] Furthermore, N-phenylacetamide conjugates have been studied as carbonic anhydrase inhibitors with antiproliferative activity.[8] While specific signaling pathways for **2-Bromo-N-phenylacetamide** are not extensively detailed in the provided search results, related N-[4-(dimethylamino)phenyl]acetamide derivatives have been shown to induce apoptosis in cancer cells, often through the modulation of key apoptotic proteins.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of **2-Bromo-N-phenylacetamide**.


Synthesis and Purification of 2-Bromo-N-phenylacetamide

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 2-Bromo-N-phenylacetamide.**

Proposed Signaling Pathway

Given the interest in phenylacetamide derivatives as anticancer agents, the following diagram illustrates a generalized apoptotic signaling pathway that such compounds might modulate.

Proposed Apoptotic Signaling Pathway for Phenylacetamide Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 2-Bromo-N-phenylacetamide [benchchem.com]
- 2. 2-Bromo-N-phenylacetamide | 5326-87-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. ursinus.edu [ursinus.edu]
- 6. almaaql.edu.iq [almaaql.edu.iq]
- 7. irejournals.com [irejournals.com]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [melting point of 2-Bromo-N-phenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1210500#melting-point-of-2-bromo-n-phenylacetamide\]](https://www.benchchem.com/product/b1210500#melting-point-of-2-bromo-n-phenylacetamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com